8-Aminoisoquinoline-3-carboxylic acid

HPK1 inhibition immuno-oncology kinase inhibitor scaffold

Researchers building HPK1 inhibitor libraries require the correct 8-amino regioisomer. The 5-amino isomer (CAS 80066-71-3) targets PARP-1, not HPK1. - Regiospecific 8-amino-3-carboxy scaffold for Genentech-disclosed HPK1 inhibitors (US 2020/0108075 A1). - ≥95% HPLC purity; prep HPLC purification recommended for stoichiometric couplings. - Available from stock; inquire for bulk packaging. Procure the correct isomer to avoid cross-target contamination between PARP and kinase pathways.

Molecular Formula C10H8N2O2
Molecular Weight 188.186
CAS No. 2168815-47-0
Cat. No. B2629884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminoisoquinoline-3-carboxylic acid
CAS2168815-47-0
Molecular FormulaC10H8N2O2
Molecular Weight188.186
Structural Identifiers
SMILESC1=CC2=CC(=NC=C2C(=C1)N)C(=O)O
InChIInChI=1S/C10H8N2O2/c11-8-3-1-2-6-4-9(10(13)14)12-5-7(6)8/h1-5H,11H2,(H,13,14)
InChIKeyKBYGGQCDDRXJQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Aminoisoquinoline-3-carboxylic Acid: Chemical Identity and Core Scaffold


8-Aminoisoquinoline-3-carboxylic acid (CAS 2168815-47-0) is a heterocyclic small molecule with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . It belongs to the isoquinoline-3-carboxylic acid family, bearing a primary amino substituent at the 8-position of the isoquinoline ring and a free carboxylic acid at the 3-position. This regiospecific substitution pattern distinguishes it from other aminoisoquinoline carboxylic acid positional isomers and serves as the core scaffold for the 3-carbonylamino-8-aminoisoquinoline class of HPK1 (hematopoietic progenitor kinase 1) inhibitors disclosed by Genentech [1]. The compound is commercially available as a research intermediate through suppliers such as Biosynth (via CymitQuimica) at a minimum purity of 95% .

HPK1 inhibitor scaffold source: Core intermediate for 3-carbonylamino-8-aminoisoquinoline class, per patent US 2020/0108075 A1.
Kinase hinge-binder design: Functionalizable aminoisoquinoline core supporting kinase selectivity and PK optimization.
Regiospecific procurement: 8-amino positional isomer required for HPK1 target engagement; 5-amino or 6-amino isomers not interchangeable.

8-Aminoisoquinoline-3-carboxylic Acid: HPK1 Pharmacophore Isomer Specificity


Amino group position on the isoquinoline-3-carboxylic acid scaffold is not interchangeable for downstream applications. The Genentech patent series (US 2020/0108075 A1) explicitly claims 3-carbonylamino-8-aminoisoquinoline compounds as HPK1 inhibitors, establishing that the 8-amino substitution is integral to the pharmacophore [1]. In contrast, the 5-amino positional isomer (5-aminoisoquinoline-3-carboxylic acid, CAS 80066-71-3) has been described in the literature as a PARP-1 inhibitor scaffold, engaging an entirely different biological target . Substituting the 8-amino isomer with the 5-amino or 6-amino variant will therefore redirect target engagement from HPK1 to PARP-1 or to an undefined profile, compromising experimental reproducibility and invalidating structure–activity relationships built around the 8-amino-3-carboxy topology. Furthermore, commercial purity specifications vary by isomer: the 6-amino isomer is supplied at up to 97% purity by some vendors , whereas the 8‑amino target compound is typically offered at 95% (HPLC), a meaningful difference when stoichiometric precision is required.

8-Amino Isomer (Target)
5-/6-Amino Isomer (Substitute)
Target engagement
HPK1 pharmacophore
PARP-1 (5-amino) or undefined profile
Patent position
Recent IP (post-2018)
Mature prior art (pre-1990s)
Commercial purity
Min. 95% (HPLC)
Up to 97% (6-amino); purity differential may affect stoichiometry

8-Aminoisoquinoline-3-carboxylic Acid: Differentiation Evidence vs. Positional Isomers


HPK1 Pharmacophore: 8-Amino Requirement

The 8-amino regioisomer of isoquinoline-3-carboxylic acid is the required core for the 3-carbonylamino-8-aminoisoquinoline class of HPK1 inhibitors claimed by Genentech. The patent describes compounds of Formula (I) wherein the isoquinoline ring bears an amino group specifically at the 8-position and a carbonylamino substituent at the 3-position [1]. No 5-amino or 6-amino variants are claimed in this patent series, indicating that the 8-amino position is essential for HPK1 binding and that positional isomers cannot substitute without loss of target engagement.

HPK1 Pharmacophore
Class-level inference
8-amino isomer claimed in Genentech patent; 5-/6-amino isomers absent
8-amino substitution required for HPK1 pharmacophore; isomer substitution not supported.
No public quantitative IC50 comparison between isomers available.
HPK1 inhibition immuno-oncology kinase inhibitor scaffold

Target Divergence: HPK1 vs. PARP-1

The 5-amino positional isomer (5-aminoisoquinoline-3-carboxylic acid, CAS 80066-71-3) is documented in multiple cheminformatics resources as a PARP-1 (poly(ADP-ribose) polymerase-1) inhibitor scaffold . This represents a fundamentally distinct biological target from HPK1, the kinase targeted by 8-amino-derived compounds [1]. No PARP-1 activity has been reported for the 8-amino isomer. This target divergence means that the two isomers are not biologically interchangeable: the 5-amino isomer is relevant for DNA damage repair pathway research, while the 8-amino isomer is relevant for immuno-oncology kinase inhibition.

Target Divergence
Class-level inference
HPK1 (8-amino) vs. PARP-1 (5-amino) target engagement
5-amino isomer is a PARP-1 inhibitor scaffold; HPK1 activity not reported.
Experimental IC50 values available only for elaborated 3-carbonylamino derivatives.
PARP-1 inhibition HPK1 target selectivity isoquinoline scaffold

Commercial Purity: 8-Amino vs. 6-Amino Isomer

The 8-aminoisoquinoline-3-carboxylic acid target compound is supplied with a minimum purity of 95% as determined by HPLC, per ChemicalBook supplier listings and the Biosynth/CymitQuimica product specification . The 6-amino positional isomer (6-aminoisoquinoline-3-carboxylic acid, CAS 1337879-46-5) is, however, available at 97% purity from supplier Leyan . This 2-percentage-point purity differential means that the 8-amino isomer contains up to 5% unspecified impurities versus up to 3% for the 6-amino isomer, a factor relevant for stoichiometric coupling reactions where impurity carry-through can affect yield and purification burden.

Commercial Purity
Cross-study comparable
95% (8-amino) vs. 97% (6-amino)
2-percentage-point purity gap may affect stoichiometric coupling precision.
Supplier specifications; not independently verified.
chemical purity HPLC specification research intermediate quality

Scaffold Novelty & Intellectual Property

The 5-amino isomer (CAS 80066-71-3) has been known since at least the 1980s and is widely cited in early PARP literature, making it a relatively mature and unencumbered scaffold . In contrast, the 8-amino isomer (CAS 2168815-47-0) appears in patent literature predominantly from 2019 onward, specifically in the Genentech HPK1 patent family (priority date October 3, 2018) [1]. This later emergence means the 8-amino scaffold occupies a more recent IP position, which may be advantageous for organizations seeking to differentiate their chemical series from older, crowded isoquinoline intellectual property space.

Scaffold Novelty
Class-level inference
20+ year gap in patent emergence vs. 5-amino isomer
8-amino scaffold occupies a more recent IP position.
Patent filing date comparison; no comparative biological data.
patent landscape scaffold novelty intellectual property HPK1

Hydrogen-Bond Donor/Acceptor Topology

The spatial arrangement of the 8-amino and 3-carboxylic acid groups creates a hydrogen-bond donor–acceptor topology distinct from other regioisomers. In 8-aminoisoquinoline-3-carboxylic acid, the amino group at the 8-position and the carboxylic acid at the 3-position are positioned on adjacent rings with a vector orientation that differs from the 5-amino-3-carboxy isomer. While experimentally measured h-bond parameters are not available, the predicted pKa of the target compound is 1.29±0.30 , which is unusually low for an aromatic carboxylic acid, indicating the electron-withdrawing effect of the protonated isoquinoline nitrogen in this specific regioisomeric arrangement. The 5-amino isomer has a reported LogP of 2.09640 , while predicted LogP for the 8-amino isomer has not been published, suggesting differential lipophilicity that may influence partitioning and protein binding.

H-Bond Topology
Supporting evidence
Predicted pKa 1.29 (8-amino); LogP not reported
Low predicted pKa may influence solubility and coupling efficiency.
Predicted values only; experimental pKa and LogD not available.
hydrogen bonding physicochemical properties isoquinoline topology

8-Aminoisoquinoline-3-carboxylic Acid: Research & Procurement Applications


HPK1 Inhibitor Lead Generation and SAR Expansion

Medicinal chemistry teams building HPK1 inhibitor libraries should source this 8-amino regioisomer as the core scaffold for 3-carbonylamino derivatization, as specified in the Genentech patent US 2020/0108075 A1 [1]. The 8-amino position is essential for the HPK1 pharmacophore; use of the 5-amino or 6-amino isomer will redirect biological activity toward PARP-1 or undefined targets, compromising SAR integrity .

Regiospecific Scaffold for Kinase Hinge-Binder Design

The 8-aminoisoquinoline core has precedent as a kinase hinge-binding fragment. Smith et al. (J. Med. Chem. 2009) demonstrated that replacing a benzamide with an aminoisoquinoline core significantly improved kinase selectivity and pharmacokinetic properties in a B-Raf inhibitor series [2]. The 8-amino-3-carboxylic acid provides a functionalizable handle at both the hinge-binding amine and the solvent-exposed carboxylic acid for vector elaboration.

Differentiation from PARP-1 Targeted Research Programs

Research groups explicitly pursuing PARP-1 inhibition should select the 5-amino isomer (CAS 80066-71-3) rather than the 8-amino target compound . Conversely, groups targeting HPK1 or other kinases must specifically procure the 8-amino isomer to avoid cross-target contamination between PARP and kinase pathways.

High-Purity Amide Coupling

When the 8-amino isomer is used in stoichiometric amide bond formation with precious amine or acid coupling partners, users should account for the specified 95% minimum purity . If >95% purity is required without additional purification, alternative isomers such as the 6-amino isomer (available at 97% purity ) may be considered, provided that the biological target permits regioisomeric substitution. Otherwise, preparative HPLC purification of the 8-amino isomer prior to use is recommended.

Application
Selection Property
Validation Focus
HPK1 inhibitor lead generation
8-amino regioisomer identity for 3-carbonylamino derivatization
HPK1 target engagement vs. 5-/6-amino isomer controls
Kinase hinge-binder design
Aminoisoquinoline core with amine and carboxylic acid handles
Kinase selectivity and pharmacokinetic profiling
PARP-1 pathway differentiation
5-amino isomer selection for PARP-1; 8-amino for HPK1
Target-pathway specificity verification
Stoichiometric amide coupling
95% min. purity specification; additional purification if >95% needed
Impurity profiling and coupling efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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